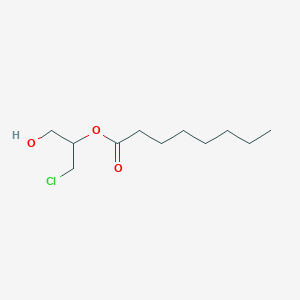
rac-2-Octanoyl-3-Chloropropanediol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-2-Octanoyl-3-Chloropropanediol is a chemical compound belonging to the group of 3-chloropropanediol fatty acid esters. These compounds are often found as contaminants in edible oils and other food sources. The compound is characterized by its octanoyl group attached to the second carbon and a chlorine atom attached to the third carbon of the propanediol backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-Octanoyl-3-Chloropropanediol typically involves the esterification of 3-chloropropane-1,2-diol with octanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures to drive the esterification process to completion.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
rac-2-Octanoyl-3-Chloropropanediol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloropropanediol moiety to a diol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: Octanoic acid derivatives or ketones.
Reduction: 2-Octanoyl-1,3-propanediol.
Substitution: Various substituted propanediol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
rac-2-Octanoyl-3-Chloropropanediol has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and substitution reactions.
Biology: Investigated for its potential effects on biological systems, particularly in the context of food safety and contaminants.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of rac-2-Octanoyl-3-Chloropropanediol involves its interaction with biological molecules. The compound can be metabolized to release 3-chloropropane-1,2-diol, which may exert toxic effects by interfering with cellular processes. The molecular targets and pathways involved include enzyme inhibition and disruption of lipid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloropropane-1,2-diol (3-MCPD): A related compound often found as a contaminant in food products.
2-Chloropropane-1,3-diol (2-MCPD): Another isomer with similar properties and applications.
Fatty Acid Esters of 3-MCPD: A broader group of compounds that includes rac-2-Octanoyl-3-Chloropropanediol.
Uniqueness
This compound is unique due to its specific esterification with octanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, particularly in the study of food contaminants and their effects.
Propriétés
Formule moléculaire |
C11H21ClO3 |
|---|---|
Poids moléculaire |
236.73 g/mol |
Nom IUPAC |
(1-chloro-3-hydroxypropan-2-yl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-10(8-12)9-13/h10,13H,2-9H2,1H3 |
Clé InChI |
MREZKSOMKNPZTK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OC(CO)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


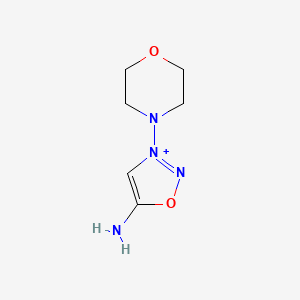
![triazanium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B13413658.png)
![2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3h)-yl)acetyl chloride](/img/structure/B13413660.png)
![6-[[10,13-dimethyl-17-[5-oxo-5-(2-sulfoethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13413661.png)
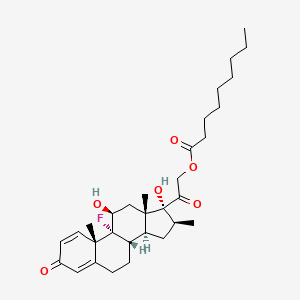
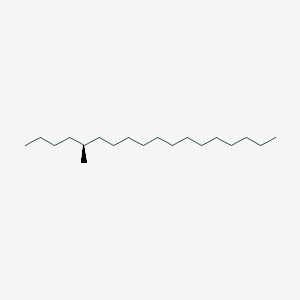
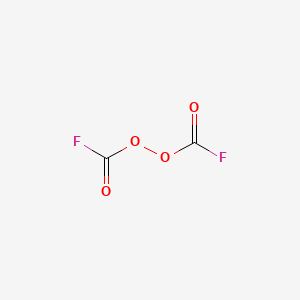
![9,9'-Spirobi[fluorene]-2,7-diyldiboronic acid](/img/structure/B13413684.png)
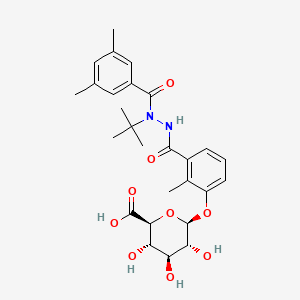
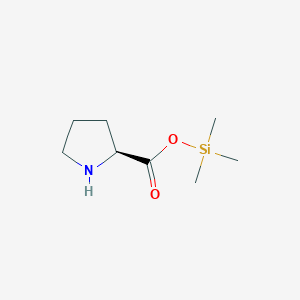
![(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B13413712.png)

![2-[2-(Phenoxymethyl)phenyl]acetic acid](/img/structure/B13413720.png)

